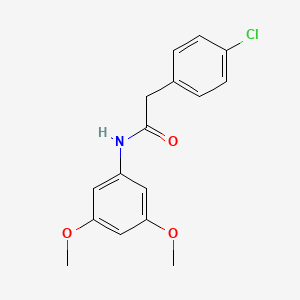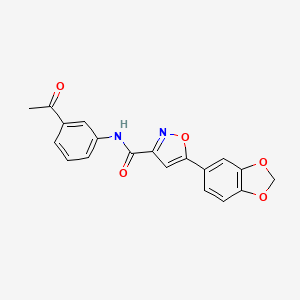![molecular formula C15H14N4O2S B4775781 N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4775781.png)
N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea
Overview
Description
N-methyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as THU, is a synthetic compound that belongs to the class of thiazolidinone derivatives. THU has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of THU is not fully understood. However, studies have suggested that THU may inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a crucial role in the stabilization and function of many oncogenic proteins. Inhibition of HSP90 activity can lead to the degradation of these oncogenic proteins and ultimately result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
THU has been shown to have a range of biochemical and physiological effects. Studies have suggested that THU can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. THU has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of THU is its potential applications in cancer treatment. THU has been shown to be effective in inhibiting the growth of various cancer cell lines and enhancing the efficacy of chemotherapy drugs. THU also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
One of the limitations of THU is its low solubility in water, which can make it difficult to administer in vivo. In addition, THU has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on THU. One direction is to develop more efficient synthesis methods for THU that can increase the overall yield and improve the purity of the product. Another direction is to investigate the potential applications of THU in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of THU and its potential applications in cancer treatment.
Conclusion
In conclusion, THU is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer treatment. THU has been shown to inhibit the growth of various cancer cell lines, enhance the efficacy of chemotherapy drugs, and have potential applications in the treatment of other diseases. However, further research is needed to fully understand the mechanism of action of THU and its potential applications in scientific research.
Scientific Research Applications
THU has been extensively studied for its potential applications in cancer treatment. Studies have shown that THU can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. THU has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. In addition, THU has been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-methyl-3-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-19(15(20)16-11-6-3-2-4-7-11)10-13-17-14(18-21-13)12-8-5-9-22-12/h2-9H,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZZCVYMNVPCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4775711.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4775719.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4775734.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4775742.png)

![methyl 3-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4775753.png)
![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B4775758.png)
![6-isopropyl-3-methyl-N-2-pyridinylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4775762.png)
![4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4775767.png)
![methyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B4775779.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)
![2-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4775804.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4775811.png)